(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone
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Overview
Description
The compound (4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone is a complex organic molecule that features a combination of heterocyclic structures, including a tetrazole ring, a piperazine ring, and a xanthene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-fluorobenzyl chloride with sodium azide under reflux conditions.
Piperazine Derivative Formation: The resulting 4-fluorophenyl-tetrazole is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine derivative.
Coupling with Xanthene: The final step involves coupling the piperazine derivative with 9H-xanthene-9-carboxylic acid chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the xanthene moiety, potentially converting it to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound can be used to study the interactions of heterocyclic compounds with biological macromolecules. Its tetrazole ring is known to interact with proteins and enzymes, making it useful in biochemical assays.
Medicine
Medically, the compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, including receptors and enzymes, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological ligands, allowing the compound to bind to receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone
- 4-[4-(4-Fluoro-phenyl)-piperazin-1-yl]-N-(9H-xanthen-9-yl)-butyramide
Uniqueness
Compared to similar compounds, (4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone stands out due to the presence of the tetrazole ring, which imparts unique biological activity. The combination of the tetrazole, piperazine, and xanthene moieties provides a distinct chemical profile that can be exploited for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN6O2/c27-18-9-11-19(12-10-18)33-24(28-29-30-33)17-31-13-15-32(16-14-31)26(34)25-20-5-1-3-7-22(20)35-23-8-4-2-6-21(23)25/h1-12,25H,13-17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWCIMVOZDGTNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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